![molecular formula C11H18O B14585802 Bicyclo[5.2.2]undecan-8-one CAS No. 61244-48-2](/img/structure/B14585802.png)
Bicyclo[5.2.2]undecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[522]undecan-8-one is a bicyclic compound characterized by its unique structure, which consists of two interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.2.2]undecan-8-one can be achieved through several methods. One common approach involves the semipinacol rearrangement of a bicyclo[7.2.0]undecane framework. This process typically requires the use of reagents such as diethylaluminum chloride (Et₂AlCl) to facilitate the rearrangement, resulting in the formation of the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.2.2]undecan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique bicyclic structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Bicyclo[5.2.2]undecan-8-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: this compound can be used in the synthesis of complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
Mécanisme D'action
The mechanism by which Bicyclo[5.2.2]undecan-8-one exerts its effects is related to its molecular structure. The compound can interact with various molecular targets, including enzymes and receptors, through specific binding interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[5.3.1]undecan-11-one: This compound shares a similar bicyclic structure but differs in the arrangement of its rings and functional groups.
Bicyclo[6.3.0]undecane: Another related compound with a different ring system, often studied for its unique chemical properties.
Uniqueness
Bicyclo[522]undecan-8-one is unique due to its specific ring structure and the resulting chemical properties
Propriétés
Numéro CAS |
61244-48-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
bicyclo[5.2.2]undecan-8-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-2-1-3-5-10(11)7-6-9/h9-10H,1-8H2 |
Clé InChI |
DDJVCRRKBXHLGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(CC1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


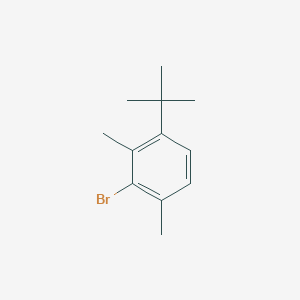
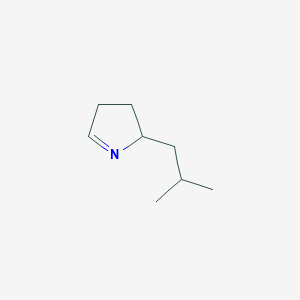
![Acetic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14585723.png)
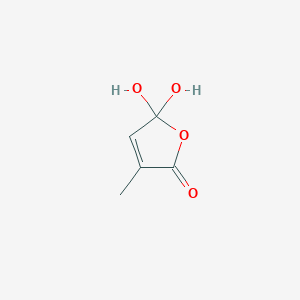
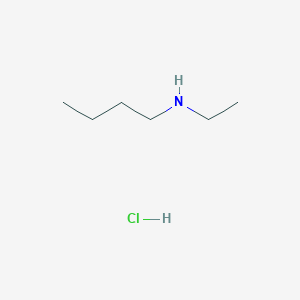
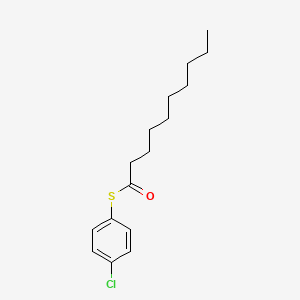
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)

![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

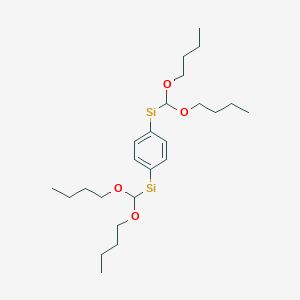
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
